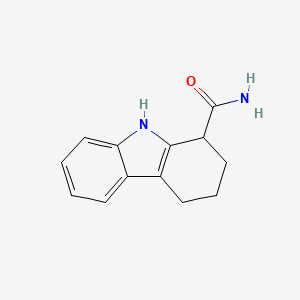

2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

352549-39-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |

InChI |

InChI=1S/C13H14N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-2,4,7,10,15H,3,5-6H2,(H2,14,16) |

InChI Key |

YMLOFDJHJSQCSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by further functionalization. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The carboxamide group can then be introduced through subsequent reactions, such as acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets. For example, certain derivatives of this compound are known to inhibit the activity of enzymes such as SirT1, which plays a role in regulating cellular processes like aging and metabolism . The compound’s effects are mediated through pathways involving acetylation and deacetylation of proteins .

Comparison with Similar Compounds

Sirtinol

Sirtinol is another SIRT inhibitor but lacks the specificity of EX-526. Sirtinol’s broader activity limits its utility in precision research, whereas EX-527’s selectivity makes it preferable for dissecting SIRT1-specific pathways .

Resveratrol

Resveratrol is a natural polyphenol that activates SIRT1, contrasting with EX-527’s inhibitory role. Co-administration studies in hypothalamic neurons showed that EX-527 blocks resveratrol’s enhancement of insulin signaling, highlighting their functional antagonism . This inverse relationship is critical for studying SIRT1’s dual roles in metabolism and aging.

Pharmacological and Clinical Profiles

Table 1: Comparative Analysis of EX-527 and Related Compounds

Potency and Selectivity

EX-527’s nanomolar potency for SIRT1 surpasses older inhibitors like Splitomicin, which exhibit weaker activity and poor isoform specificity . Its selectivity is critical in studies isolating SIRT1’s role from other sirtuins, such as SIRT2’s involvement in cytoskeletal regulation .

Clinical Relevance

In contrast, Sirtinol remains confined to preclinical research due to toxicity concerns . Resveratrol, while clinically advanced, faces challenges in bioavailability and mechanism clarity, limiting direct comparability to EX-527 .

Experimental Utility

- Autophagy Studies : EX-527 is frequently paired with bafilomycin A1 (a V-ATPase inhibitor) to block autophagosome-lysosome fusion, enabling precise tracking of autophagic flux .

- Toxicity Mitigation: In ovarian tissue cultures, EX-527 counteracts phosphoramide mustard-induced follicle activation, demonstrating protective effects absent in non-selective inhibitors .

Biological Activity

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydrocarbazole framework with a carboxamide functional group. Its structural properties contribute to its biological activity, particularly in interactions with various biological targets.

1. Anti-Prion Activity

One of the most notable biological activities of this compound is its anti-prion properties. Research indicates that it can stabilize cellular prion proteins and inhibit the misfolding pathways associated with neurodegenerative diseases such as transmissible spongiform encephalopathies. Studies employing techniques like surface plasmon resonance have demonstrated its ability to selectively bind to prion proteins, thereby preventing pathological conformational changes .

2. Inhibition of Hepatitis C Virus (HCV)

The compound has also been investigated for its role as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A study reported that derivatives of 2,3,4,9-tetrahydro-1H-carbazole exhibited IC50 values around 550 nM against this enzyme, indicating potent antiviral activity .

3. CRTH2 Receptor Antagonism

Another significant activity is its antagonism of the CRTH2 receptor , which is involved in inflammatory responses and Th2 cell signaling. This suggests potential applications in treating conditions mediated by prostaglandins .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Binding Affinity : The compound's unique structural features enhance its binding affinity to target proteins such as prion proteins and viral enzymes.

- Inhibition Pathways : It may modulate signaling pathways associated with inflammation and viral replication through receptor antagonism and enzyme inhibition.

Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- HR-MS : Confirms molecular weight (e.g., m/z 310.131446 [M+Na]⁺ for brominated analogs) .

- NMR spectroscopy : Distinguishes between aromatic and aliphatic protons (e.g., ¹H-NMR for carbazole ring saturation) .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., 8-methyl-1-oxo intermediates) .

How do structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Q. Advanced Research Focus

- Core modifications : Fluorination at position 6 (e.g., 6-fluoro derivative, CAS 907211-31-8) enhances lipophilicity and CNS penetration .

- Carboxamide substitution : N-phenyl or N-alkyl groups modulate receptor binding affinity, as seen in serotonin receptor analogs .

- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-3-amino derivatives) show divergent biological activities, necessitating chiral resolution techniques .

How can contradictory biological activity data across studies be resolved?

Q. Advanced Research Focus

- Standardized assays : Use in vitro models (e.g., enzyme inhibition) alongside in vivo pharmacokinetic profiling to validate target engagement .

- Control for impurities : Ensure >98% purity via HPLC to exclude confounding effects from synthetic byproducts .

- Structural analogs : Compare activity of closely related compounds (e.g., 1,2,3,4-tetrahydrocarbazole vs. fully aromatic carbazole) to isolate pharmacophoric elements .

What role does decarboxylation play in generating intermediates for alkaloid synthesis?

Basic Research Focus

Thermal decarboxylation (180–200°C) of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid yields the unsubstituted tetrahydrocarbazole scaffold, a precursor for natural product synthesis (e.g., carbazole alkaloids) . Catalysts like Cu or quinoline accelerate CO₂ elimination .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking studies : Use software like AutoDock to simulate binding to serotonin receptors or kinases, guided by the carbazole core’s planar structure .

- QSAR models : Correlate electronic properties (e.g., Hammett constants) of substituents with activity trends .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

What methodologies assess the compound’s metabolic stability and toxicity?

Q. Basic Research Focus

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .

- Ames test : Evaluate mutagenicity using bacterial reverse mutation assays .

- In silico tools : ADMET predictors (e.g., SwissADME) estimate bioavailability and hepatotoxicity .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced Research Focus

- Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak AD-H) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Circular dichroism (CD) : Verify optical activity of resolved enantiomers .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Batch vs. flow chemistry : Flow systems improve heat transfer and reduce byproducts in exothermic steps (e.g., Fischer indole cyclization) .

- Solvent selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control .

Notes

- Theoretical framework : Align experimental design with hypotheses derived from receptor theory or alkaloid biosynthesis pathways .

- Data validation : Cross-reference findings with structural analogs (e.g., frovatriptan derivatives) to ensure biological relevance .

- Safety protocols : Follow hazard statements (e.g., H315, H319) for handling corrosive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.